molecular formula C15H12O3 B177074 2-(4-Methylbenzoyl)benzoic acid CAS No. 85-55-2

2-(4-Methylbenzoyl)benzoic acid

Cat. No. B177074
CAS RN: 85-55-2
M. Wt: 240.25 g/mol
InChI Key: ICQOWIXIHDDXDI-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)benzoic acid is an activated compound used as a pharmaceutical intermediate . It has two asymmetric carbon atoms, which means that there are four isomers . It has been shown to inhibit the production of inflammatory mediators .


Synthesis Analysis

2-(4-Methylbenzoyl)benzoic acid is an important dye intermediate used for the synthesis of 2-methylanthraquinone .


Molecular Structure Analysis

The molecular formula of 2-(4-Methylbenzoyl)benzoic acid is C15H12O3 . Its molecular weight is 240.2540 . The IUPAC Standard InChI is InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The melting point of 2-(4-Methylbenzoyl)benzoic acid is 137-139 °C (lit.) . Its boiling point is roughly estimated to be 342.97°C . The density is approximately 1.1783 (rough estimate) . It is very soluble in Benzene, Ether, Acetone, and Alcohol .

Scientific Research Applications

Polyaniline Doping

2-(4-Methylbenzoyl)benzoic acid and its derivatives are used as dopants for polyaniline, a conductive polymer. When doped with benzoic acid and its substituted forms, polyaniline shows enhanced electrical conductivity and improved thermal properties. This application is significant in the development of advanced materials for electronics and sensor technologies (Amarnath & Palaniappan, 2005).

Anthraquinone Dyes

The nitration of 2-(4-Methylbenzoyl)benzoic acid derivatives is explored in the production of anthraquinone dyes. These dyes are significant in various industrial applications including fabric and paper coloring (Arient, Šlosar, Štěrba, & Obruba, 1967).

Metabolism and Physicochemical Properties

In pharmacological studies, the metabolism and physicochemical properties of substituted benzoic acids, including 2-(4-Methylbenzoyl)benzoic acid, have been investigated. These studies are crucial for understanding drug metabolism and designing more effective pharmaceuticals (Ghauri et al., 1992).

Antimicrobial and Molluscicidal Activity

Derivatives of 2-(4-Methylbenzoyl)benzoic acid have shown antimicrobial and molluscicidal activities. This makes them potentially useful in agricultural and medical fields for controlling pests and treating infections (Orjala et al., 1993).

Organic Chemistry in Water

This compound has been used in studies exploring organic chemistry reactions in water, aiming to achieve high yields in environmentally friendly conditions. Such research is crucial in developing green chemistry practices (Dudd et al., 2003).

Environmental Studies

Research on the photodecomposition of chlorobenzoic acids, including derivatives of 2-(4-Methylbenzoyl)benzoic acid, is significant for environmental studies, particularly in understanding the breakdown of chemicals in water and soil (Crosby & Leitis, 1969).

Paraben Biosynthesis

In biotechnological research, derivatives of 2-(4-Methylbenzoyl)benzoic acid are studied in the biosynthesis of parabens in microorganisms. This research is pivotal in the development of bio-based production platforms for parabens (Hagel, Chen, & Facchini, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(4-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQOWIXIHDDXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058926
Record name Benzoic acid, 2-(4-methylbenzoyl)-
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzoyl)benzoic acid

CAS RN

85-55-2
Record name 2-(4-Methylbenzoyl)benzoic acid
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Record name 2-(p-Toluoyl)benzoic acid
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Record name 2-(4-Methylbenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-methylbenzoyl)-
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Record name Benzoic acid, 2-(4-methylbenzoyl)-
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Record name 2-p-toluoylbenzoic acid
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Record name 2-(P-TOLUOYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
GL Song, SP Deng, S Liu, HJ Zhu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 5| May 2008| Page o894 doi:10.1107/S1600536808010581 Open Open …
Number of citations: 1 scripts.iucr.org
ZY WANG, WM WANG, G LI - Chinese Journal of Inorganic …, 2014 - ccspublishing.org.cn
Anew dinuclear copper (Ⅱ) complex [Cu 2 (L) 4 (2, 2'-bipy) 2]· H 2 O (1) has been synthesized with 2-(4-methylbenzoyl) benzoic acid (HL) and 2, 2'-bipyridine (2, 2'-bipy) as ligands. Its …
Number of citations: 0 www.ccspublishing.org.cn
C Zhi-Min, Y Ying-Qun, Y Zheng-Ji - Chinese Journal of Inorganic …, 2014 - hero.epa.gov
A new complex Mn (L)(2)(2, 2'-bipy)(2)(1) with 2-(4-methylbenzoyl) benzoic acid (HL) as a ligand has been synthesized. Crystal data for 1 are as follows: monoclinic, space group P2 (1)/…
Number of citations: 0 hero.epa.gov
NA Platosz, RA Lalancette, HW Thompson… - … Section E: Structure …, 2013 - scripts.iucr.org
The crystal structure of the title compound, C15H12O3, displays catemeric aggregation involving O—H⋯O hydrogen bonds progressing from the carboxyl group of one molecule to the …
Number of citations: 7 scripts.iucr.org
X Han, M Tian, X Xiao, J Liang, D Zhu - Journal of the Iranian Chemical …, 2018 - Springer
Two new organotin(IV) carboxylate complexes, [PhSnO(L 1 )] 6 ·4(toluene) (1) (HL 1 = 2-(4-methylbenzoyl)benzoic acid) and [PhSnO(L 2 )] 6 (2) (HL 2 = 2-(4-ethylbenzoyl)benzoic acid), …
Number of citations: 5 link.springer.com
DS Noyce, PA Kittle - The Journal of Organic Chemistry, 1967 - ACS Publications
The conversion of o-benzoylbenzoic acid to anthra-quinone has been investigated extensively under pre-parative conditions because of its industrial importance. However, there has …
Number of citations: 5 pubs.acs.org
W Kang, X Wu, J Huang - Journal of Organometallic Chemistry, 2009 - Elsevier
Four complexes: [Bu 2 (L 1 )SnOSn(L 1 )Bu 2 ] 2 (1), [Bu 2 (L 2 )SnOSn(L 2 )Bu 2 ] 2 (2), [Bu 2 (L 3 )SnOSn(L 3 )Bu 2 ] 2 (3), and [Bu 2 (L 4 )SnOSn(L 4 )Bu 2 ] 2 (4), (HL 1 =2-(4-…
Number of citations: 58 www.sciencedirect.com
NA Platosz, RA Lalancette, HW Thompson… - 2013 - scienceopen.com
The crystal structure of the title compound, C15H12O3, displays catemeric aggregation involving O—HÁÁÁO hydrogen bonds progressing from the carboxyl group of one molecule to …
Number of citations: 2 www.scienceopen.com
S Soo-Jeong, C Francis Raymond… - Journal of Korea …, 2005 - researchgate.net
We tried to synthesize the 2-methyl anthraquinone (2-MAQ) with reaction between phthalic anhydride and toluene instead of using 2-methyl phthalic anhydride and benzene. This …
Number of citations: 2 www.researchgate.net
JY Zhang, B Deng, Y He, Q Kang… - LATIN AMERICAN …, 2022 - latamjpharm.org
In the present study, a new Zn (II)-based coordination complex with the chemical formula of [Zn2 (MBBA) 2 (HPT) 2 (H2O) 2]· 2H2O (1) has been successfully prepared by reaction of Zn (…
Number of citations: 0 latamjpharm.org

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